molecular formula C13H23NO2 B13198261 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol

5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol

Cat. No.: B13198261
M. Wt: 225.33 g/mol
InChI Key: NEBSZGYIFSALFP-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₃H₂₃NO₂ This compound features a morpholine ring attached to a bicyclo[610]nonane structure, which includes a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol typically involves the reaction of a bicyclo[6.1.0]nonane derivative with morpholine under specific conditions. One common method includes the use of a Diels-Alder reaction to form the bicyclo[6.1.0]nonane core, followed by functionalization with morpholine and subsequent hydroxylation at the fourth position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclo[6.1.0]nonane core or the morpholine ring.

    Substitution: The morpholine ring can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted morpholine compounds.

Scientific Research Applications

5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the bicyclo[6.1.0]nonane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.3.0]nonene derivatives: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.

    Morpholine derivatives: Compounds with a morpholine ring but different core structures.

Uniqueness

5-(Morpholin-4-yl)bicyclo[610]nonan-4-ol is unique due to its specific combination of a morpholine ring and a bicyclo[610]nonane core

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

5-morpholin-4-ylbicyclo[6.1.0]nonan-4-ol

InChI

InChI=1S/C13H23NO2/c15-13-4-2-11-9-10(11)1-3-12(13)14-5-7-16-8-6-14/h10-13,15H,1-9H2

InChI Key

NEBSZGYIFSALFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CCC2C1C2)O)N3CCOCC3

Origin of Product

United States

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